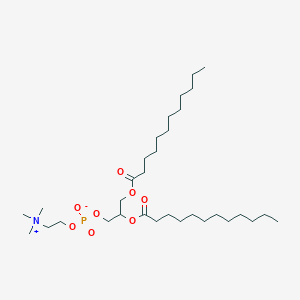

Dilaurylphosphatidylcholine

説明

Dilaurylphosphatidylcholine (DLPC) is a phospholipid, a type of lipid molecule that is a major component of cell membranes. Phospholipids are essential for the structure and function of cells, providing flexibility and integrity to the lipid bilayer and participating in various biological processes.

Synthesis Analysis

The synthesis of DLPC can be achieved through chemical methods, such as the acylation of sn-glycero-3-phosphorylcholine with fatty acid imidazolide and sodium methylsulfinylmethide in dimethylsulfoxide. This method allows for the preparation of unsaturated phosphatidylcholines, including DLPC, on both millimole and micromole scales under mild conditions, without requiring a large excess of the fatty acid acylating reagent .

Molecular Structure Analysis

The molecular conformation and intermolecular packing of DLPC have been studied through structural chemistry. For instance, the molecular conformation of 1,2 dilauroyl-DL-phosphatidylethanolamine, a related phospholipid, shows marked differences from theoretical predictions. The lipid chains are parallel to one another, and the phosphodiester moiety adopts a double gauche conformation. Intermolecular hydrogen bonding modifies the conformation that would be expected for an isolated molecule, resulting in the classical lipid bilayer structure .

Chemical Reactions Analysis

DLPC can undergo various chemical reactions, including degradation by enzymes such as phospholipase A2. In studies involving mixed monolayers with glycosphingolipids, it was found that the presence of certain glycosphingolipids can either activate or inhibit the enzyme, affecting the rate and extent of DLPC degradation .

Physical and Chemical Properties Analysis

The physical and chemical properties of DLPC have been extensively studied. For example, the specific volumes of DLPC dispersions have been measured, revealing changes at the chain melting transition (Tm). DLPC undergoes a phase transition from the crystalline (Lc) to the liquid crystalline (Lα) bilayer phases, which involves a first-order transition mechanism . The area per lipid molecule and the distribution of water in fully hydrated DLPC bilayers have also been determined, providing insights into the molecular area, bilayer thickness, and water distribution in different phases . Additionally, the surface adsorption and vesicle formation of DLPC in room temperature ionic liquids have been investigated, showing that DLPC forms vesicles above a critical vesicular concentration and that the stability of these vesicles can be affected by the anion species of the ionic liquids .

科学的研究の応用

1. Metabolic Regulation and Antidiabetic Effects

Dilaurylphosphatidylcholine (DLPC) has been identified as an agonist ligand for the nuclear receptor LRH-1, playing a significant role in regulating metabolic pathways. Studies have shown that DLPC treatment can induce bile acid biosynthetic enzymes in the liver, subsequently increasing bile acid levels. This leads to lowered hepatic triglycerides and serum glucose levels. Furthermore, DLPC treatment has demonstrated beneficial effects in reducing hepatic steatosis and improving glucose homeostasis in mouse models of insulin resistance, making it a potential candidate for treating metabolic disorders such as diabetes and non-alcoholic fatty liver disease (Lee et al., 2011), (Hohenester & Beuers, 2011), (Anstee & Day, 2012).

2. Membrane Dynamics and Structure

DLPC has been extensively studied for its role in the dynamics of phospholipid bilayers. Research involving inelastic x-ray scattering has examined the density fluctuations in DLPC bilayers, revealing insights into the high-frequency sound mode and short-wavelength in-plane motions of lipid chains. These findings are crucial for understanding the transportation of small molecules across membranes (Chen et al., 2001). Additionally, studies on the structure of fully hydrated fluid phase DLPC lipid bilayers have provided detailed insights into their quantitative structure, which is vital for understanding various biological processes involving cell membranes (Kučerka et al., 2005).

3. Protein-Lipid Interactions

The interaction of DLPC with proteins has been a subject of research, particularly in the context of capillary electrophoresis. DLPC has been used as a semipermanent coating in capillaries to prevent protein adsorption, facilitating the separation of both cationic and anionic proteins. This application demonstrates the potential of DLPC in biochemical analysis and separation techniques (Cunliffe et al., 2002).

4. Nuclear Receptor Activation and Transcriptional Regulation

DLPC's role in activating the nuclear receptor LRH-1 and its consequent effects on transcriptional regulation has been a significant area of study. Research shows that DLPC can influence transcriptional co-regulator selectivity, demonstrating its potential in modulating gene expression related to lipid and cholesterol homeostasis. This suggests possible therapeutic applications in treating metabolic and neoplastic diseases (Musille et al., 2015).

5. Interaction with Other Lipids and Membrane Stability

Studies on DLPC have also focused on its interaction with other lipids, particularly in the context of lipid bilayers and membrane stability. For instance, the mixing behavior of DLPC with distearoylphosphatidylcholine (DSPC) has been studied using molecular dynamics simulations, providing insights into phase transformations and membrane organization (Bennun et al., 2007).

将来の方向性

特性

IUPAC Name |

2,3-di(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFVSSZAOYLHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939637 | |

| Record name | 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dilaurylphosphatidylcholine | |

CAS RN |

18656-40-1, 18285-71-7 | |

| Record name | Dilauroylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18656-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dilauroylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018285717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-(7-Lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018656401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

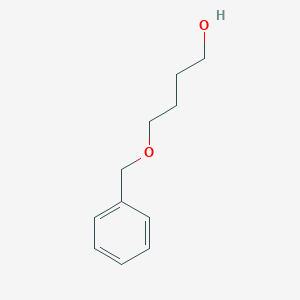

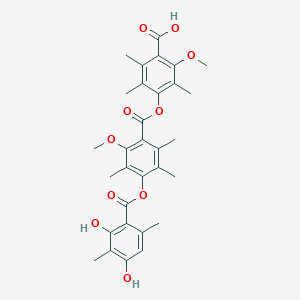

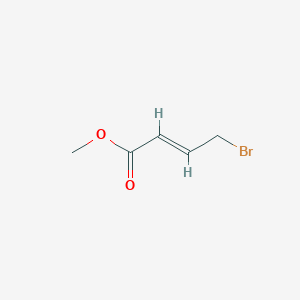

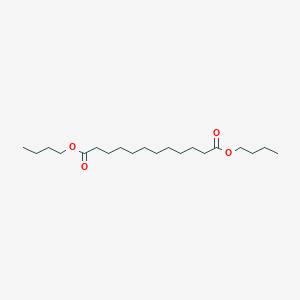

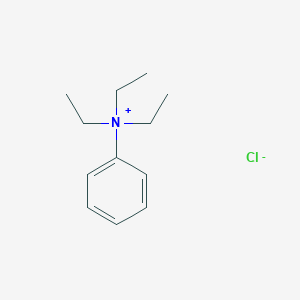

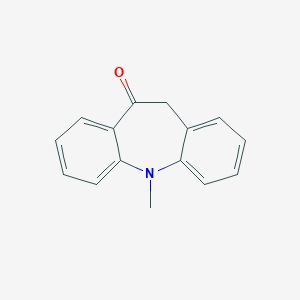

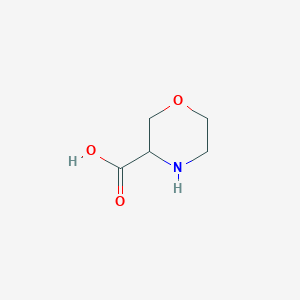

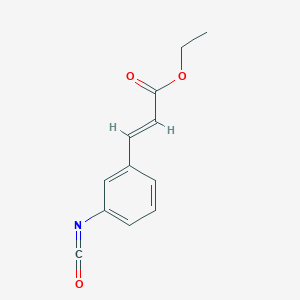

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)